5-Methyl-6-nitrotetrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
189756-88-5 |
|---|---|
Molecular Formula |
C6H5N5O2 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
5-methyl-6-nitrotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H5N5O2/c1-4-5(11(12)13)2-3-6-7-8-9-10(4)6/h2-3H,1H3 |
InChI Key |
XIUGVTIQNNUMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NN=NN12)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 5 Methyl 6 Nitrotetrazolo 1,5 a Pyridine and Its Analogs
De Novo Synthesis Approaches to the Tetrazolo[1,5-a]pyridine (B153557) Scaffold
De novo synthesis, or the construction of the heterocyclic core from simpler, acyclic precursors, provides a versatile route to the tetrazolo[1,5-a]pyridine system. These methods can be broadly categorized by which ring is formed last. Key strategies involve either the annulation of a tetrazole ring onto a pre-existing pyridine (B92270) derivative or the construction of a pyrimidine (B1678525) ring onto an azole precursor.
A common and effective strategy for synthesizing the tetrazolo[1,5-a]pyridine scaffold involves the cyclization of a nitrogen-containing functional group at the 2-position of a pyridine ring. This process, known as annulation, forms the fused five-membered tetrazole ring.
Several established methods facilitate this transformation:
From 2-Halopyridines: One of the most direct routes involves the reaction of 2-halopyridines (e.g., 2-chloropyridine or 2-bromopyridine) with an azide (B81097) source. The reaction of 2-halopyridines with trimethylsilyl (B98337) azide in the presence of tetrabutylammonium fluoride (B91410) hydrate is an effective method for producing tetrazolo[1,5-a]pyridines. organic-chemistry.org This pathway allows for the transformation of substituted halopyridines into a variety of novel tetrazolo[1,5-a]pyridine derivatives. organic-chemistry.org
From Pyridine N-oxides: An alternative approach utilizes pyridine N-oxides as the starting material. Treatment of pyridine N-oxides with sulfonyl or phosphoryl azides, such as diphenyl phosphorazidate (DPPA), and pyridine at elevated temperatures provides the corresponding tetrazolo[1,5-a]pyridines in good yields. organic-chemistry.orgorganic-chemistry.org This method is convenient as it often proceeds without the need for a solvent. organic-chemistry.org Another variant involves using 4-toluenesulfonyl chloride and sodium azide in toluene. organic-chemistry.org
These annulation strategies are fundamental to creating the core bicyclic structure upon which further functionalization can be performed to yield specific target molecules.
The fusion of a pyrimidine ring to an existing azole, such as a tetrazole or triazole, is another important synthetic strategy in heterocyclic chemistry. nih.gov This approach is crucial for building more complex polycyclic systems. tandfonline.com The construction of a fused pyrimidine ring typically involves the reaction of a precursor molecule, which contains the initial azole ring, with various 1,3-binucleophiles or other reagents that can form the six-membered pyrimidine ring. nih.gov
For instance, tetracyclic compounds can be produced by reacting a suitable precursor with α-aminoazole reagents like 5-aminotetrazole or 3-amino-1,2,4-triazole. tandfonline.comnih.gov The synthesis of various fused pyrimidines, such as furo[2,3-d]pyrimidine, triazolo[1,5-a]pyrimidine, and tetrazolo[1,5-a]pyrimidine, often proceeds through the cyclization of appropriately functionalized pyrimidine precursors. semanticscholar.org While many examples in the literature describe the annulation of other heterocyclic rings onto a pre-formed pyrimidine, the underlying principles of cyclocondensation can be adapted to construct a pyrimidine ring onto a different heterocyclic scaffold.
Targeted Synthesis of 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine
The specific synthesis of this compound requires a multi-step approach that combines the formation of the heterocyclic core with the precise introduction of the methyl and nitro substituents. A plausible synthetic route involves the preparation of a key precursor followed by cyclization and functionalization.
A strategic pathway to the target compound can be envisioned through the synthesis of a substituted chloropyrimidine precursor. This often involves the chlorodeoxygenation of a corresponding pyrimidone (or hydroxypyrimidine) derivative. In the synthesis of related fused pyrimidine systems, reagents like a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly used to convert pyrimidine thiones or ones into their chloro derivatives. semanticscholar.org This transformation is critical as the resulting chloro-substituent is a versatile leaving group, enabling subsequent nucleophilic substitution or cyclization reactions.
In a hypothetical pathway tailored for this compound, a precursor such as a nitro-substituted azolopyrimidone would undergo chlorodeoxygenation. This step converts the oxo group on the pyrimidine ring into a chloro group, creating a reactive intermediate primed for the final ring closure to form the tetrazolo[1,5-a]pyridine scaffold.
Achieving high yields and purity in the synthesis of complex heterocyclic compounds necessitates the careful optimization of reaction conditions. Key parameters that are typically varied include the choice of solvent, reaction temperature, and reaction time. For related syntheses of fused heterocycles like imidazo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines, extensive optimization is often required. beilstein-journals.orgnih.gov
For the final cyclization step to form the tetrazolo[1,5-a]pyridine ring, a systematic study of reaction parameters would be essential. The table below illustrates a typical matrix for optimizing such a reaction, drawing parallels from known syntheses of related compounds. beilstein-journals.orgnih.gov
| Entry | Solvent | Temperature (°C) | Time (h) | Observed Yield (%) |
|---|---|---|---|---|
| 1 | Acetonitrile | 80 | 24 | Data not available |
| 2 | DMF | 100 | 12 | Data not available |
| 3 | 1,4-Dioxane | 100 | 24 | Data not available |
| 4 | Toluene | 110 | 18 | Data not available |
| 5 | DMF | 120 | 8 | Data not available |
This interactive table demonstrates a hypothetical optimization study for the formation of the target compound. The yield data is illustrative and not based on experimental results.
The choice of solvent can significantly influence reaction rates and outcomes, with polar aprotic solvents like DMF or acetonitrile often being effective. nih.gov Temperature is another critical factor; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.
Derivatization Strategies of the this compound Core
Once the this compound core has been synthesized, it can serve as a scaffold for further chemical modifications to produce a library of related analogs. The existing functional groups—the methyl and nitro groups—and the heterocyclic core itself offer multiple sites for derivatization.
Modification of the Nitro Group: The nitro group is a highly versatile functional handle. It can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting amino group can then be subjected to a wide range of reactions, including acylation, alkylation, and diazotization, to introduce diverse functionalities.
Reactions on the Pyridine Ring: The electronic nature of the fused tetrazolo[1,5-a]pyridine system will dictate its susceptibility to electrophilic or nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro group would likely deactivate the pyridine ring towards electrophilic attack but could activate it for nucleophilic substitution.
Functionalization via Halogenated Intermediates: A powerful strategy for derivatization involves the synthesis of a halogenated analog, such as 8-bromotetrazolo[1,5-a]pyridine. organic-chemistry.org The bromo-substituent can then be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of carbon-based substituents, providing access to a vast chemical space of novel derivatives. organic-chemistry.org
These derivatization strategies are crucial for exploring structure-activity relationships in medicinal chemistry applications and for fine-tuning the properties of the molecule for materials science.
Nucleophilic Substitution Reactions with Alkylamines
The introduction of alkylamine substituents onto the this compound core is a valuable strategy for creating a diverse range of analogs. These reactions typically proceed via nucleophilic aromatic substitution (SNAr), a pathway facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the presence of the electron-withdrawing nitro group.
The pyridine ring system is generally susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2 and 4). In the case of this compound, the reaction with alkylamines can be envisioned to occur on the pyridine moiety. The reaction is facilitated by heating and the use of a suitable solvent. The incoming amine nucleophile attacks the electron-deficient carbon atom, leading to the displacement of a leaving group.
While specific experimental data for the direct nucleophilic substitution on this compound with alkylamines is not extensively detailed in the available literature, the principles of SNAr on related nitro-activated pyridine systems provide a strong basis for predicting its reactivity. For instance, 2-chloropyridines readily undergo nucleophilic substitution with amines. The general reactivity pattern suggests that the nitro group in the 6-position would activate the pyridine ring towards nucleophilic attack.
| Reactant | Nucleophile | Product | Reaction Type |
| This compound | Alkylamine (R-NH₂) | 6-(Alkylamino)-5-methyltetrazolo[1,5-a]pyridine | Nucleophilic Aromatic Substitution |
| 2-Azido-5-methyl-3-nitropyridine | Alkylamine (R-NH₂) | 2-Azido-3-(alkylamino)-5-methylpyridine | Nucleophilic Aromatic Substitution |
It is important to consider the azide-tetrazole equilibrium, as the reaction could potentially proceed on either the tetrazolo[1,5-a]pyridine ring or the isomeric 2-azidopyridine (B1249355). The specific reaction conditions, including the choice of solvent and temperature, would likely influence the predominant tautomeric form and, consequently, the regioselectivity of the substitution.
Introduction of Diverse Substituents via Functional Group Transformations
The functionalization of the this compound scaffold can be further expanded by transformations of its existing functional groups, most notably the nitro group. The reduction of the nitro group to an amino group is a key transformation that opens up a wide array of subsequent derivatization possibilities.
Hydrogenation is a common and effective method for the reduction of nitro groups on heterocyclic systems. For instance, the hydrogenation of related tetrazolo[1,5-a]pyrimidines using a palladium on carbon (Pd/C) catalyst in methanol has been shown to yield the corresponding 2-aminopyrimidine derivatives researchgate.netbeilstein-archives.org. This suggests that a similar approach could be successfully applied to this compound to produce 5-methyltetrazolo[1,5-a]pyridin-6-amine.
The resulting amino group is a versatile handle for a variety of further chemical modifications, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.
Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of other functional groups such as halogens, cyano, or hydroxyl groups.
| Starting Material | Reagents and Conditions | Product | Transformation |
| This compound | H₂, Pd/C, Methanol | 5-Methyltetrazolo[1,5-a]pyridin-6-amine | Nitro Group Reduction |
| 5-Methyltetrazolo[1,5-a]pyridin-6-amine | Acyl Chloride (RCOCl) | N-(5-Methyltetrazolo[1,5-a]pyridin-6-yl)acetamide | Acylation |
| 5-Methyltetrazolo[1,5-a]pyridin-6-amine | Sulfonyl Chloride (RSO₂Cl) | N-(5-Methyltetrazolo[1,5-a]pyridin-6-yl)benzenesulfonamide | Sulfonylation |
These transformations significantly broaden the chemical space accessible from the parent this compound, allowing for the synthesis of a wide library of analogs with diverse functionalities.
Synthesis of Water-Soluble Derivatives
For many applications, particularly in the pharmaceutical field, enhancing the aqueous solubility of a lead compound is a critical step. The synthesis of water-soluble derivatives of this compound can be achieved by introducing hydrophilic functional groups or moieties into the molecule.
One common strategy is the introduction of ionizable groups, such as carboxylic acids, sulfonic acids, or basic amino groups, which can form salts with improved water solubility. Following the functional group transformations described in the previous section, the resulting amino group on the pyridine ring can be further modified to incorporate such functionalities.
For example, the amino group of 5-methyltetrazolo[1,5-a]pyridin-6-amine could be reacted with a bifunctional reagent containing a carboxylic acid or a protected precursor thereof. Alternatively, the introduction of polar, non-ionizable groups such as hydroxyl, ethylene glycol, or sugar moieties can also enhance water solubility.
| Parent Compound | Strategy | Potential Functional Group | Resulting Derivative |
| 5-Methyltetrazolo[1,5-a]pyridin-6-amine | Introduction of an acidic group | Carboxylic acid | 2-((5-Methyltetrazolo[1,5-a]pyridin-6-yl)amino)acetic acid |
| 5-Methyltetrazolo[1,5-a]pyridin-6-amine | Introduction of a basic group | Tertiary amine | N¹,N¹-Dimethyl-N²-(5-methyltetrazolo[1,5-a]pyridin-6-yl)ethane-1,2-diamine |
| 5-Methyl-6-hydroxytetrazolo[1,5-a]pyridine | Introduction of a polyether chain | Polyethylene glycol (PEG) | PEGylated 5-methyl-6-hydroxytetrazolo[1,5-a]pyridine |
Advanced Spectroscopic and Crystallographic Investigations of 5 Methyl 6 Nitrotetrazolo 1,5 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine and its analogues. Through the application of various NMR experiments, a wealth of information regarding the molecular framework, electronic environment, and dynamic equilibria can be obtained.
Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for establishing the carbon-hydrogen framework of this compound derivatives.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a typical this compound structure, the methyl group (5-CH₃) would appear as a singlet in a distinct upfield region. The aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns (doublets or doublet of doublets) depending on their position relative to the nitro group and the fused tetrazole ring. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) systems, a simple method for distinguishing between 5-methyl and 7-methyl isomers is based on the chemical shift of the methyl group. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing data for all carbon atoms, including quaternary carbons which lack attached protons. oregonstate.edu The chemical shifts in the ¹³C spectrum are highly sensitive to the electronic environment of each carbon atom. The methyl carbon (5-CH₃) would resonate at a high-field (upfield) position. The carbons of the pyridine ring would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nitro group and the nitrogen atoms of the heterocyclic system. The carbon atom directly attached to the nitro group (C6) is expected to be significantly deshielded, shifting it downfield. In related quinoline (B57606) derivatives, carbons in a similar electronic environment show predictable shifts. rsc.org The carbon atom at the bridgehead (C8a) and the carbon in the tetrazole ring (C5) also have characteristic chemical shifts.
A full assignment of all proton and carbon signals is typically achieved using two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom/Group | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
| 5-CH₃ | ¹H NMR | 2.0-2.5 | Singlet. The exact shift is influenced by solvent and nearby functional groups. researchgate.net |
| Pyridine H | ¹H NMR | 7.0-9.5 | Doublets or multiplets. Shifts are strongly influenced by the position relative to the nitro group. amazonaws.combeilstein-archives.org |
| 5-CH₃ | ¹³C NMR | 15-25 | The chemical shift of methyl groups on similar heterocyclic systems falls in this range. researchgate.net |
| Pyridine C | ¹³C NMR | 110-150 | The aromatic region for heterocyclic compounds. oregonstate.eduresearchgate.net |
| C-NO₂ | ¹³C NMR | 140-160 | The carbon attached to the nitro group is expected to be significantly deshielded. |
| Tetrazole C | ¹³C NMR | 145-165 | Quaternary carbon in the tetrazole ring. amazonaws.com |
Given the nitrogen-rich structure of this compound, containing a nitro group and a tetrazole ring, ¹⁵N NMR spectroscopy is an exceptionally powerful tool for its characterization. wikipedia.org Although less sensitive than ¹H NMR due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, it provides direct insight into the electronic structure at the nitrogen centers. wikipedia.orghuji.ac.il
The ¹⁵N NMR spectrum would display distinct signals for each of the five nitrogen atoms in the molecule. The chemical shifts of the four nitrogens in the tetrazole ring would provide critical information for distinguishing between tautomeric forms. wikipedia.orgscilit.com The nitrogen of the nitro group (NO₂) has a characteristic chemical shift range, typically found at very low field (downfield) compared to other nitrogen environments. researchgate.net Studies on aminonitropyridines have shown that the chemical shift of the pyridine ring nitrogen is sensitive to the substitution pattern of nitro and amino groups. mdpi.com For this compound, the pyridine nitrogen (N4) and the tetrazole nitrogens (N1, N2, N3) would each have unique and identifiable chemical shifts.
Oxygen-17 (¹⁷O) NMR is less commonly used due to the very low natural abundance of ¹⁷O (0.037%) and the significant line broadening caused by its quadrupolar nucleus (I = 5/2). nih.gov However, with isotopic enrichment, it could serve as a direct probe for the electronic environment of the oxygen atoms in the nitro group. This would be particularly useful for studying intermolecular interactions, such as hydrogen bonding, involving the nitro group.
Table 2: Predicted ¹⁵N NMR Chemical Shift Ranges for Nitrogen Atoms in this compound
| Nitrogen Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| N1, N2, N3 (Tetrazole) | -150 to 50 | The chemical shifts are highly dependent on which nitrogens are protonated or involved in bonding, crucial for tautomer analysis. huji.ac.ilscilit.com |
| N4 (Pyridine) | -100 to 0 | The shift is influenced by the electron-withdrawing nitro group and the fused tetrazole ring. mdpi.comresearchgate.net |
| N (Nitro Group) | +350 to +410 | Nitro groups typically resonate at very low field. researchgate.net |
| (Note: Chemical shifts are referenced to liquid NH₃) |
A key structural feature of the tetrazolo[1,5-a]pyridine (B153557) system is its potential to exist in equilibrium with its valence tautomer, the corresponding 2-azidopyridine (B1249355). This is known as the azide-tetrazole equilibrium. researchgate.net The position of this equilibrium is sensitive to factors such as the electronic nature of substituents, the solvent, and the temperature. researchgate.net
NMR spectroscopy is the preeminent technique for investigating this tautomeric equilibrium in solution. researchgate.net If the rate of interconversion between the tetrazole and azide (B81097) forms is slow on the NMR timescale, separate sets of signals for each tautomer will be observed in the ¹H, ¹³C, and ¹⁵N NMR spectra. The relative integration of these signals provides a quantitative measure of the equilibrium constant. If the exchange is fast, an averaged set of signals will be observed, with chemical shifts representing a weighted average of the two forms.
Variable-temperature NMR studies can be employed to study the dynamics of the equilibrium. researchgate.net Furthermore, ¹⁵N NMR is particularly definitive in this analysis, as the chemical shifts of the nitrogen atoms in the tetrazole ring are vastly different from those in an azide group (-N₃), allowing for unambiguous identification of the predominant tautomer. scilit.com For derivatives of this compound, the presence of the nitro group may influence the position of this equilibrium, a hypothesis that can be directly tested and quantified using these advanced NMR methods. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. vscht.cz
For this compound, the IR spectrum provides clear diagnostic bands that confirm the presence of its core structural components. The most informative regions of the spectrum include those for the nitro group, the aromatic system, and the methyl group.
The nitro (NO₂) group gives rise to two strong and characteristic absorption bands: one for the asymmetric stretching vibration, typically found in the 1560-1500 cm⁻¹ region, and one for the symmetric stretching vibration, which appears in the 1390-1300 cm⁻¹ range. The exact positions of these bands can provide insight into the electronic environment of the nitro group.
The fused aromatic system (tetrazolopyridine) will show a series of bands. C=C and C=N stretching vibrations within the rings typically appear in the 1620-1450 cm⁻¹ region. pw.edu.pl Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. vscht.cz The spectrum of related compounds shows characteristic bands in these regions. amazonaws.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak pw.edu.pl |
| Aliphatic C-H (Methyl) | Stretching | 3000-2850 | Medium |
| C=N, C=C (Ring) | Stretching | 1620-1450 | Medium to Strong researchgate.net |
| Nitro (NO₂) | Asymmetric Stretching | 1560-1500 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1390-1300 | Strong amazonaws.com |
| C-H Bending | Bending | 1475-1370 | Medium |
X-ray Diffraction Crystallography for Solid-State Structural Determination
While NMR spectroscopy provides unparalleled detail about molecular structure in solution, single-crystal X-ray diffraction offers the definitive, unambiguous structure in the solid state. This technique provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be determined.
For this compound, an X-ray crystal structure would confirm the planar geometry of the fused tetrazolo[1,5-a]pyridine ring system, a feature observed in the parent compound. nih.gov It would precisely define the orientation of the nitro group relative to the pyridine ring and reveal any slight deviations from planarity. Analysis of bond lengths within the tetrazole ring would provide conclusive evidence for the dominant tautomeric form in the solid state, complementing the solution-phase NMR studies. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystalline lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the physical properties of a material. In derivatives of the tetrazolo[1,5-a]pyridine family and related nitrogen-rich heterocyclic systems, a combination of hydrogen bonds, π–π stacking, and van der Waals forces governs the supramolecular architecture. nih.govrsc.org
In a related pyran derivative, a detailed Hirshfeld analysis quantified the contributions of various interactions to the crystal packing, as shown in the table below. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H⋯O/O⋯H | 29.7 |
| H⋯H | 28.7 |
| H⋯C/C⋯H | 16.0 |
| H⋯N/N⋯H | 12.9 |
Furthermore, π–π stacking interactions between the aromatic rings of neighboring molecules are a common feature in the crystal packing of such planar heterocyclic systems. rsc.orgresearchgate.net These interactions, where the electron-rich π systems overlap, contribute significantly to the stability of the crystal lattice. For instance, in a derivative of pyrazolo[1,5-a]pyrimidine, π–π stacking was found to be a key factor in directing the crystal packing. rsc.org
Investigation of Molecular Conformation in the Crystalline State
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a molecule in its crystalline state. For fused heterocyclic systems like tetrazolo[1,5-a]pyridines, a key structural feature is the planarity of the bicyclic ring system. In the related 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, the nine-membered ring system is essentially planar. nih.gov
The conformation of substituent groups is also of interest. For instance, in a pyrazolo[3,4-b]pyridine derivative, the propylamino side chain adopts a contorted conformation. researchgate.net These conformational details are crucial for understanding the molecule's potential interactions with other molecules.
Complementary Analytical Techniques in Compound Characterization
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques are indispensable for confirming the elemental composition and purity of a synthesized compound.
Elemental Microanalysis for Composition Verification
Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is then compared to the theoretical values calculated from the compound's molecular formula to verify its elemental composition and purity. The table below shows a hypothetical comparison for this compound.
| Element | Theoretical Mass % (for C₆H₄N₅O₂) | Experimental Mass % (Hypothetical) |
| Carbon (C) | 37.12 | 37.05 |
| Hydrogen (H) | 2.08 | 2.15 |
| Nitrogen (N) | 36.07 | 35.98 |
This technique is routinely employed in the characterization of newly synthesized heterocyclic compounds to ensure the correct product has been obtained. nih.govresearchgate.net
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the separation and purification of compounds from reaction mixtures and for assessing their purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the number of components in the mixture can be visualized. The retention factor (Rƒ) value is a key parameter in TLC. For instance, in the synthesis of an imidazo[1,5-a]pyridine (B1214698) derivative, the Rƒ value was reported as 0.50 in a specific solvent system. beilstein-journals.org
Flash Chromatography: For preparative scale purification, flash chromatography is widely used. This technique utilizes a stationary phase (commonly silica (B1680970) gel) packed in a column and a solvent system (mobile phase) to separate the components of a mixture. The crude product is loaded onto the column, and the mobile phase is pushed through under pressure, allowing for the separation of the desired compound from impurities. This method has been successfully used in the purification of various related heterocyclic compounds. nih.govbeilstein-journals.org For example, a residue containing a triazolo[1,5-a]pyrimidine derivative was purified by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent. nih.gov
Mechanistic Organic Chemistry and Reactivity Profile of 5 Methyl 6 Nitrotetrazolo 1,5 a Pyridine
Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-poor aromatic and heteroaromatic systems. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. masterorganicchemistry.comyoutube.com
The structure of 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine makes it highly susceptible to SNAr reactions. The pyridine (B92270) ring's electron density is significantly reduced by two powerful electron-withdrawing features: the fused tetrazole ring and, more importantly, the nitro group at the C6 position. masterorganicchemistry.comlibretexts.org Electron-withdrawing groups, particularly when positioned ortho or para to a potential leaving group, activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this molecule, the nitro group activates the C5 and C7 positions for substitution.
While this compound itself does not possess a conventional leaving group like a halide, related highly electrophilic nitro-azolopyridines readily react with various nucleophiles. researchgate.netnih.gov For instance, studies on 6,8-dinitro researchgate.netnih.govnih.govtriazolo[1,5-a]pyridines show that they react with neutral C-nucleophiles such as 1,3-dicarbonyl compounds and indoles under mild, base-free conditions to form stable 1,4-adducts. researchgate.net Similarly, 6-nitroisoxazolo[4,3-b]pyridines react with C-nucleophiles at the C7 position to yield 1,4-dihydropyridine (B1200194) adducts. nih.gov
Should a leaving group be present at the C7 position of the this compound scaffold, SNAr reactions would be expected to proceed efficiently. The reactivity with various nucleophiles has been demonstrated on similar fused heterocyclic systems.
Table 1: Examples of Nucleophiles in SNAr Reactions with Related Heterocycles
| Nucleophile Type | Example Nucleophile | Product Type | Reference |
|---|---|---|---|
| N-Nucleophiles | Primary & Secondary Amines | Amino-substituted heterocycles | nih.govyoutube.comnih.gov |
| S-Nucleophiles | Thiols | Thioether-substituted heterocycles | nih.gov |
| O-Nucleophiles | Alkoxides, Phenoxides | Ether-substituted heterocycles | nih.gov |
| C-Nucleophiles | 1,3-Dicarbonyl Compounds | C-C bonded adducts | researchgate.netnih.gov |
| C-Nucleophiles | Indoles, Pyrroles | C-C bonded adducts | researchgate.netnih.gov |
Rearrangement Processes and Isomerization Dynamics
A defining characteristic of the tetrazolo[1,5-a]pyridine (B153557) system is its existence in a dynamic equilibrium with its isomeric azide (B81097) form. This ring-chain valence tautomerism involves the reversible cleavage of the N1-N2 bond of the tetrazole ring to form an open-chain 2-azidopyridine (B1249355) derivative. nih.govnih.gov
For this compound, this equilibrium can be represented as:
This constitutional isomerism is a well-documented phenomenon in many N-heterocyclic systems. nih.govnih.govresearchgate.net The position of the equilibrium is sensitive to several factors, including the electronic nature of substituents, the solvent, temperature, and the physical state of the compound (solid vs. solution). nih.gov The two isomers possess distinct chemical properties; for example, the azide form can participate in reactions like azide-alkyne cycloadditions, while the tetrazole form is typically unreactive in this context. nih.gov
The electronic properties of substituents on the pyridine ring play a crucial role in determining the position of the tetrazole-azide equilibrium. nih.govresearchgate.net Extensive studies on related tetrazolo[1,5-a]pyrimidines and pyridines have established a clear trend:
Electron-donating groups (EDGs) stabilize the aromatic tetrazole ring, shifting the equilibrium toward the cyclic tetrazole form. nih.govresearchgate.net
Electron-withdrawing groups (EWGs) destabilize the tetrazole ring and favor the open-chain azide isomer. nih.govresearchgate.net
In this compound, two substituents with opposing electronic effects are present. The methyl group at C5 is an electron-donating group, which would favor the tetrazole form. Conversely, the powerful electron-withdrawing nitro group at C6 strongly stabilizes the azide form. nih.gov Theoretical calculations on 5-substituted tetrazolo[1,5-a]pyridines have shown that a nitro group has a profound stabilizing effect on the azide isomer. nih.gov Therefore, it is expected that for this compound, the equilibrium will be significantly shifted towards the 2-Azido-5-methyl-6-nitropyridine tautomer, especially in solution.
Table 2: Influence of Substituent Electronic Nature on Tetrazole-Azide Equilibrium
| Substituent Type | Example Group | Effect on Equilibrium | Favored Isomer | Reference |
|---|---|---|---|---|
| Electron-Donating | -CH₃, -NH₂, -OH | Stabilizes tetrazole ring | Tetrazole | nih.govresearchgate.net |
| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Stabilizes azide form | Azide | nih.govresearchgate.net |
Exploration of Electrophilic and Radical Reaction Pathways
The reactivity of this compound towards electrophiles is severely limited. The pyridine ring is highly electron-deficient ("electron-poor") due to the combined electron-withdrawing effects of the fused tetrazole ring and the C6-nitro group. masterorganicchemistry.com Aromatic systems require a high degree of electron density to be susceptible to attack by electrophiles in classic electrophilic aromatic substitution (EAS) reactions. Consequently, this compound is deactivated towards EAS.
Instead of undergoing substitution, highly electron-deficient nitro-azolopyridines are sometimes termed "superelectrophiles." nih.gov These molecules are so electron-poor that they react readily with weak nucleophiles but are generally unreactive towards electrophiles. nih.gov Any potential electrophilic attack would likely require extremely harsh conditions and would probably target the nitrogen atoms of the tetrazole ring, which possess lone pairs of electrons, rather than the carbon framework of the pyridine ring.
The exploration of radical reaction pathways for this specific scaffold is not extensively documented. In general, radical reactions can be initiated on aromatic systems, often involving radical halogenation or other addition-elimination sequences. youtube.com The nitro group itself can be involved in radical processes. However, given the high electrophilicity of the ring system, nucleophilic addition and substitution pathways are far more dominant and synthetically useful. researchgate.netnih.gov
Advanced Functionalization Reactions and Cross-Coupling Methodologies for Related Scaffolds
Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic scaffolds. While direct C-H functionalization on the electron-deficient this compound ring is challenging, cross-coupling reactions provide a versatile alternative for introducing new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically require a halide or triflate leaving group on the heterocyclic core, which can then be coupled with a variety of organometallic reagents. baranlab.org
For a related tetrazolo[1,5-a]pyridine scaffold, several transition-metal-catalyzed cross-coupling reactions could be envisioned for its functionalization, assuming a halogenated precursor is available.
Suzuki Coupling: Reaction of a halo-tetrazolopyridine with a boronic acid or ester, catalyzed by a palladium complex, to form a C-C bond. tcichemicals.com
Sonogashira Coupling: Palladium- and copper-catalyzed coupling of a halo-tetrazolopyridine with a terminal alkyne to introduce an alkynyl group. baranlab.orgyoutube.com
Buchwald-Hartwig Amination: Palladium-catalyzed coupling to form C-N bonds with various amines. youtube.com
Stille and Negishi Couplings: Palladium- or nickel-catalyzed reactions with organostannane or organozinc reagents, respectively. youtube.com
These methodologies have been successfully applied to a wide range of N-heterocycles, including pyridines and quinolines, demonstrating their power in constructing complex molecular architectures. nih.govtcichemicals.com The application of these advanced methods would enable the synthesis of a diverse library of derivatives based on the core this compound structure for further investigation.
Table 3: Common Cross-Coupling Reactions for Functionalizing Pyridine Scaffolds
| Reaction Name | Metal Catalyst | Nucleophilic Partner | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium | Organoboron Reagent | C-C | tcichemicals.comyoutube.com |
| Heck | Palladium | Alkene | C-C | youtube.com |
| Sonogashira | Palladium/Copper | Terminal Alkyne | C-C (sp) | baranlab.orgyoutube.com |
| Stille | Palladium | Organostannane | C-C | youtube.com |
| Negishi | Palladium/Nickel | Organozinc Reagent | C-C | youtube.com |
| Buchwald-Hartwig | Palladium | Amine/Amide | C-N | youtube.com |
Theoretical and Computational Chemistry Applied to 5 Methyl 6 Nitrotetrazolo 1,5 a Pyridine
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are fundamental in elucidating the intrinsic properties of molecules like 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine. These methods allow for a detailed understanding of the electron distribution and the three-dimensional arrangement of atoms.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the ground state properties of tetrazolo[1,5-a]pyridine (B153557) systems due to its excellent balance between accuracy and computational cost. DFT calculations have been instrumental in understanding the molecular and electronic structure of these compounds.
Studies on substituted tetrazolo[1,5-a]pyridines have demonstrated that the nature and position of substituents significantly influence the electronic properties and the tautomeric equilibrium between the tetrazole and the corresponding 2-azidopyridine (B1249355) forms. researchgate.netepdf.pub For instance, electron-donating groups such as a methyl group (CH₃) tend to stabilize the fused tetrazole ring, while electron-withdrawing groups like the nitro group (NO₂) generally favor the open-chain 2-azidopyridine isomer. researchgate.net In the case of 6-nitrotetrazolo[1,5-a]pyridine, the nitro group at the 6-position has a distinct influence on the electronic distribution and the stability of the tetrazole ring. researchgate.netepdf.pub
Ab Initio Methods for High-Accuracy Calculations
For even higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory provide benchmark-quality data on molecular geometries and energies.
Ab initio calculations have been crucial in studying the subtle energetic differences between the tetrazole and azide (B81097) tautomers. researchgate.net For instance, investigations at the MP2/6-31G** level of theory have been used to explore the effect of various substituents on the tetrazole-azide equilibrium. researchgate.net These high-level calculations confirm the general trends observed with DFT, providing a more quantitative picture of the substituent effects. For the parent tetrazolo[1,5-a]pyridine and its 5-methyl derivative, the tetrazole form is found to be significantly more stable. researchgate.net Conversely, the presence of a nitro group generally stabilizes the azide form. researchgate.net These ab initio studies are also vital for understanding the structure of the transition state in the isomerization process between the two tautomers. researchgate.net
Prediction and Analysis of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry plays a pivotal role in the prediction and interpretation of spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for tetrazolo[1,5-a]pyridine derivatives have shown a strong correlation with experimental findings. sci-hub.ru These predictions are invaluable for the correct assignment of complex NMR spectra and for differentiating between isomers and tautomers in solution. scispace.com
For 6-nitrotetrazolo[1,5-a]pyridine, it has been observed that in a solution of d6-acetone, the 2-azido-5-nitropyridine (B1284036) tautomer is present at a concentration of about 10%, a finding supported by NMR spectroscopy. The proton signals for the two isomers are typically distinct and allow for the determination of their relative populations. Advanced computational methods can accurately predict the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for both the tetrazole and azide forms, aiding in the detailed analysis of the equilibrium. sci-hub.ruscispace.com The use of ¹⁵N-labeled isotopes, in conjunction with computational predictions of spin-spin coupling constants, offers an unambiguous way to investigate the azido-tetrazole tautomerism.
Energetic and Conformational Analysis
Understanding the energetic landscape and conformational flexibility is crucial for predicting the behavior of this compound.
Computational Study of Isomerization Energy Landscapes
A key feature of tetrazolo[1,5-a]pyridines is the valence isomerization to their 2-azidopyridine tautomers. Computational studies have extensively mapped the energy landscape of this ring-chain tautomerism. researchgate.net The equilibrium position is highly sensitive to the electronic effects of the substituents on the pyridine (B92270) ring. researchgate.netepdf.pub
DFT calculations have been employed to investigate the kinetics of this isomerization. For substituents at the 6-position of the tetrazolo[1,5-a]pyridine ring, such as a nitro group, the equilibrium tends to shift towards the azide isomer. researchgate.net Conversely, a methyl group generally favors the tetrazole form. researchgate.net Therefore, in this compound, these two substituents will have competing effects on the equilibrium. Computational studies can quantify these effects by calculating the relative energies of the two isomers and the energy barrier for the isomerization. The low energy of the transition states in these systems generally favors the cyclization to the tetrazole form.
The isomerization process is an electrocyclic ring closure of the 2-azidopyridine to form the tetrazole. The following table summarizes the influence of different substituents on the tetrazole-azide equilibrium as determined by computational studies.
| Substituent | Position | Effect on Equilibrium |
| Methyl (CH₃) | 5 | Favors tetrazole form |
| Nitro (NO₂) | 6 | Shifts equilibrium towards azide form |
| Hydroxyl (OH) | 5 | Favors tetrazole form |
| Chloro (Cl) | 5 | Stabilizes azide isomer |
| Cyano (CN) | 6 | Shifts equilibrium towards azide isomer |
Determination of Rotational Barriers and Conformational Preferences
The conformational preferences of the 2-azidopyridine tautomer are critical for the isomerization process to occur. The rotation around the C(pyridine)-N(azide) single bond in 2-azidopyridines has been a subject of theoretical investigation. researchgate.net Ab initio molecular orbital calculations have been used to determine the height of the rotational barriers. researchgate.net
Intermolecular Interaction Modeling
The study of intermolecular interactions is crucial for understanding the crystal packing, solubility, and material properties of a compound. For a molecule like this compound, with its distinct functional groups, a variety of non-covalent forces are expected to be at play.
Hydrogen bonds are among the most critical directional interactions governing the supramolecular assembly of nitrogen-containing heterocycles. In the case of this compound, the nitro group's oxygen atoms are potential hydrogen bond acceptors, while any potential C-H donors on the pyridine ring or methyl group could act as weak hydrogen bond donors.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and quantifying these interactions. By calculating the geometric parameters (bond lengths and angles) and interaction energies, researchers can model the hydrogen bonding networks. In the solid state, these networks dictate the crystal lattice structure. In solution, the interactions with solvent molecules would be paramount. For related nitro-containing aromatic compounds, studies have shown the formation of C–H···O hydrogen bonds that influence crystal packing. organic-chemistry.org The analysis of the Cambridge Structural Database (CSD) for similar fragments would provide likely motifs.
Table 1: Hypothetical Hydrogen Bond Parameters for this compound (Illustrative)
| Donor | Acceptor | Distance (D···A) (Å) | Angle (D-H···A) (°) | Interaction Energy (kcal/mol) |
|---|---|---|---|---|
| C(x)-H | O(nitro) | 2.9 - 3.5 | 120 - 170 | -1 to -4 |
This table is illustrative and represents typical values for such interactions. Actual values would require specific quantum chemical calculations.
The fused aromatic system of the tetrazolo[1,5-a]pyridine core suggests that π-π stacking interactions will be a significant factor in its solid-state structure. These interactions arise from the attractive, non-covalent forces between aromatic rings. Computational studies on pyridine and other heteroaromatic systems have shown that the geometry of these interactions can vary from perfectly cofacial to parallel-displaced or T-shaped, with the latter often being energetically favorable due to the quadrupole moment of the aromatic system. rsc.orgresearchgate.net
The presence of the electron-withdrawing nitro group and the electron-donating methyl group would polarize the π-system, likely favoring an antiparallel-displaced stacking arrangement to minimize electrostatic repulsion. rsc.org Non-Covalent Interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) analysis are powerful computational tools used to visualize and characterize these weak interactions. nih.gov
Table 2: Predicted Stacking Geometries and Interaction Energies for Aromatic Systems (General Values)
| Stacking Geometry | Interplanar Distance (Å) | Interaction Energy (kcal/mol) |
|---|---|---|
| Parallel-Displaced | 3.3 - 3.6 | -2 to -5 |
These values are general for aromatic systems and would need to be calculated specifically for this compound.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides invaluable insights into reaction mechanisms by mapping the potential energy surface (PES) of a reaction. For this compound, several reactions could be of interest, such as its synthesis, thermal decomposition, or its equilibrium with the corresponding azidopyridine.
Studies on related tetrazolopyridines have shown that they exist in equilibrium with their 2-azidopyridine isomers. nih.gov The position of this equilibrium is highly dependent on substituents and the solvent. Computational modeling can determine the relative energies of the tetrazole and azido (B1232118) forms, as well as the energy barrier for the ring-chain tautomerization. This involves locating the transition state for the electrocyclic ring-opening/closing reaction. Such calculations are critical for understanding the stability and reactivity of the compound. For energetic materials, predicting decomposition pathways and identifying the initial bond-breaking steps are essential for safety and performance assessment.
Analysis of Electrostatic Potential Surfaces for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP surface would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the tetrazole ring. These are the most likely sites for electrophilic attack or coordination to metal ions.
Positive Potential (Blue): Located around the hydrogen atoms and potentially over the pyridine ring, influenced by the strong electron-withdrawing effect of the nitro group and the tetrazole ring. These regions are susceptible to nucleophilic attack.
The MEP surface provides a qualitative prediction of how the molecule will interact with other reagents, guiding the synthesis of new derivatives and explaining observed regioselectivity in reactions. For instance, in related energetic compounds, regions of high positive potential are often correlated with sensitivity to impact or friction.
Advanced Applications and Future Directions in Chemical Sciences Excluding Prohibited Areas
Role as Synthetic Intermediates in Complex Organic Molecule Synthesis
Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, frequently forming the core of pharmaceuticals, agrochemicals, and functional materials. mdpi.comresearchgate.netnd.edu The tetrazolo[1,5-a]pyridine (B153557) framework, and by extension 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine, serves as a versatile precursor in the synthesis of more complex molecular architectures. mdpi.com The reactivity of this system, particularly the unique chemistry of the tetrazole ring, allows for its strategic use in constructing novel compounds.
A key feature of the tetrazolo[1,5-a]pyridine system is its valence tautomerism, existing in equilibrium with the corresponding 2-azidopyridine (B1249355) derivative. dtic.mil This equilibrium is sensitive to factors such as temperature, solvent, and the electronic nature of substituents on the pyridine (B92270) ring. The presence of the nitro group in this compound significantly influences this equilibrium and the subsequent reactivity.
This inherent reactivity makes these compounds valuable starting materials for a variety of other heterocyclic systems. For instance, the thermolysis of 4-nitrotetrazolo[1,5-a]pyridines has been shown to yield furazano[4,5-b]pyridine-1-oxides (pyridofuroxans), another class of high-nitrogen heterocycles. dtic.mil This transformation proceeds through the 2-azidopyridine tautomer, which upon heating, can extrude molecular nitrogen to generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular cyclization with the ortho-nitro group to form the furoxan ring. This synthetic pathway highlights the potential of this compound to act as a precursor to novel, densely functionalized fused heterocycles. dtic.mil
Furthermore, the azide-tetrazole equilibrium is of significant interest from a pharmacological perspective, as the different tautomers can exhibit distinct biological properties. beilstein-archives.org The ability to access the reactive azido (B1232118) form under specific conditions opens avenues for click chemistry reactions, such as cycloadditions with alkynes to form triazole-containing pyrimidines, demonstrating the scaffold's utility in generating diverse molecular libraries. beilstein-archives.org
Exploration in Materials Science Applications
The field of materials science constantly seeks new molecules with tailored electronic, optical, and energetic properties. Fused nitrogen heterocycles, particularly those rich in nitrogen and possessing extended π-systems, are prominent candidates for the development of advanced materials. mdpi.comnih.gov The tetrazolo[1,5-a]pyridine core, especially when substituted with electron-withdrawing groups like the nitro group, is being actively investigated for such applications.
The development of high energy density materials (HEDMs) that balance high performance with thermal stability and low sensitivity is a major research goal. nih.gov Nitrogen-rich heterocycles are a promising class of compounds for HEDMs because the formation of dinitrogen (N₂) gas upon decomposition is a highly exothermic process, releasing significant energy. researchgate.net The tetrazole ring, with its high nitrogen content and positive heat of formation, is a classic "explosophore" used in the design of energetic materials. nih.govresearchgate.net
Research on nitro-substituted tetrazolo[1,5-a]pyridines has demonstrated their potential as energetic materials. dtic.mil For example, 4,6-dinitrotetrazolo[1,5-a]pyridine exhibits moderate explosive properties. dtic.mil The introduction of nitro groups onto the pyridine ring enhances the oxygen balance and density of the molecule, which are critical parameters for detonation performance. bohrium.com The combination of the tetrazole ring and nitro groups in a single fused structure, as in this compound, suggests it would possess energetic characteristics. Related fused heterocyclic energetic materials have shown performance approaching that of established explosives like RDX. rsc.orgresearchgate.net
Below is a table comparing the properties of related energetic materials, which provides context for the potential of nitro-substituted tetrazolo[1,5-a]pyridines.
| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Onset Decomposition Temp. (°C) |
| HMX (Octogen) | 1.905 | 9144 | 39.2 | 279 |
| RDX | 1.82 | 8750 | 34.0 | 204 |
| 3,7,8-trinitropyrazolo[5,1-c] acs.orgresearchgate.netnih.govtriazin-4-amine (PTX) | 1.946 | ~8700 (Comparable to RDX) | ~34 (Comparable to RDX) | 246 |
| 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at) | 1.83 | 8746 | 31.5 | 164 |
This table presents data for well-known and related high-energy-density materials to provide a comparative framework. Data sourced from nih.govacs.org.
The incorporation of electron-accepting units into π-conjugated systems is a key strategy for modulating the electronic and optical properties of organic materials used in devices like organic light-emitting diodes (OLEDs) and organic solar cells. acs.orgresearchgate.netnih.gov The tetrazolo[1,5-a]pyridine moiety has been identified as a promising electron-accepting unit. acs.orgnih.gov
Studies on diarylated tetrazolo[1,5-a]pyridine derivatives have shown that these molecules possess good thermal stability and can be incorporated into larger π-conjugated systems. acs.orgresearchgate.netnih.gov The resulting materials exhibit interesting photophysical properties. For example, a bithiophene-substituted tetrazolo[1,5-a]pyridine demonstrated stable transistor characteristics, highlighting its potential in organic electronics. acs.orgnih.gov The electron-withdrawing nature of the fused tetrazole ring, enhanced by the additional nitro group in this compound, would likely lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. This is a desirable characteristic for electron transport materials and n-type semiconductors. rsc.org
The fluorescence properties of fused heterocycles are also of interest for developing chemosensors. mdpi.com The electronic properties of the tetrazolo[1,5-a]pyridine core can be finely tuned by substituents, potentially leading to materials whose fluorescence responds to specific analytes or environmental changes.
| Derivative Class | Key Finding | Potential Application |
| Diarylated tetrazolo[1,5-a]pyridines | Good thermal stability, function as electron-accepting units. acs.orgnih.gov | Organic electronics, n-type semiconductors |
| Bithiophene-substituted tetrazolo[1,5-a]pyridine | Showed stable transistor characteristics under repeated bias conditions. acs.orgnih.gov | Organic Field-Effect Transistors (OFETs) |
| Nitrogen heterocycle-containing materials | Used as host and electron transport materials to improve efficiency and lower voltage in PHOLEDs. rsc.org | Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) |
This table summarizes findings on related tetrazolo[1,5-a]pyridine derivatives in optoelectronic applications.
Development of Novel Synthetic Methodologies Leveraging the Core Structure's Reactivity
Efficient synthetic access to functionalized tetrazolo[1,5-a]pyridines is crucial for exploring their applications. Several methods have been developed for the synthesis of the core structure. A common and effective route involves the reaction of a substituted 2-halopyridine with an azide (B81097) source, such as trimethylsilyl (B98337) azide in the presence of a fluoride (B91410) source. organic-chemistry.org Another widely used method is the conversion of pyridine N-oxides into tetrazolo[1,5-a]pyridines by treatment with sulfonyl or phosphoryl azides, with diphenyl phosphorazidate (DPPA) being a particularly convenient reagent. organic-chemistry.orgorganic-chemistry.orgscilit.com
For a compound like this compound, the synthesis would likely start from a correspondingly substituted 2-chloro-5-methyl-6-nitropyridine or 5-methyl-6-nitropyridine-N-oxide. The reactivity of the core structure itself can then be leveraged for further functionalization. For example, the thermal ring-opening to the 2-azidopyridine allows for nitrene chemistry, while the intact heterocyclic system can undergo electrophilic or nucleophilic substitution reactions, depending on the existing substituents and reaction conditions. dtic.mil The development of regioselective functionalization methods is an active area of research, aiming to provide precise control over the synthesis of complex derivatives. organic-chemistry.org
Future Research Directions in the Fundamental Chemistry of Fused Azolopyrimidines
Fused azolopyrimidines, a class that includes tetrazolo[1,5-a]pyrimidines and the structurally related tetrazolo[1,5-a]pyridines, are considered privileged scaffolds in medicinal chemistry and materials science. researchgate.netnih.govnih.gov Future research is likely to focus on several key areas.
One major direction is the continued development of novel, efficient, and sustainable synthetic methods. mdpi.comnih.gov This includes the use of multicomponent reactions, flow chemistry, and green catalysts to access these scaffolds with greater diversity and atom economy. mdpi.comnih.gov
Another promising avenue is the design and synthesis of hybrid molecules where the fused azolopyrimidine core is combined with other functional heterocycles. mdpi.com This strategy aims to create new chemical entities with unique, synergistic properties for applications in areas like pharmaceuticals and advanced materials. mdpi.com
Furthermore, a deeper computational and experimental investigation into the structure-property relationships of these compounds is needed. rsc.org For this compound, this would involve studying how the interplay between the methyl and nitro groups affects the azide-tetrazole equilibrium, thermal stability, electronic properties, and reactivity. Understanding these fundamental aspects will enable the rational design of new molecules with tailored functions, whether as more potent and selective bioactive agents or as more efficient and stable components for electronic and energetic applications. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
